Anthranilic acid, N-(4-biphenylyl)-

Lipophilicity Drug-likeness Membrane permeability

Anthranilic acid, N-(4-biphenylyl)- (CAS 101895-15-2) is an N-aryl anthranilic acid derivative in which the amino group of 2-aminobenzoic acid is substituted with a 4-biphenylyl moiety. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
CAS No. 101895-15-2
Cat. No. B026703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilic acid, N-(4-biphenylyl)-
CAS101895-15-2
SynonymsN-(4-Biphenylyl)anthranilic acid
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H15NO2/c21-19(22)17-8-4-5-9-18(17)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,21,22)
InChIKeyVSICPUMVMJXLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthranilic Acid, N-(4-biphenylyl)- (CAS 101895-15-2): Core Identity & Procurement Baseline


Anthranilic acid, N-(4-biphenylyl)- (CAS 101895-15-2) is an N-aryl anthranilic acid derivative in which the amino group of 2-aminobenzoic acid is substituted with a 4-biphenylyl moiety. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol [1]. This compound belongs to the fenamic acid class but is distinguished by an extended biphenyl N-substituent rather than a simple phenyl or alkylphenyl group. As a benzoic acid derivative featuring both a secondary amine and a carboxylic acid, it serves as a versatile building block for medicinal chemistry and materials science applications, particularly where enhanced lipophilicity, extended π-conjugation, or specific steric bulk is required [1].

Why N-(4-Biphenylyl)anthranilic Acid Cannot Be Replaced by Generic N-Aryl Anthranilic Acids


In-class N-aryl anthranilic acids such as N-phenylanthranilic acid (fenamic acid) or N-(4-methylphenyl)anthranilic acid are not interchangeable with the 4-biphenylyl derivative. The biphenyl substituent introduces a dramatic increase in lipophilicity (XLogP3 ≈ 6 vs. ≈ 3.5 for the parent phenyl analog), significantly alters the electronic environment of the carboxylic acid group, and provides extended π-stacking capability [1][2]. Additionally, the position of the biphenyl attachment (4- vs. 2-biphenylyl) critically influences steric hindrance around the secondary amine and affects both metal-coordination behavior and solid-state packing . These physicochemical divergences translate directly into measurable differences in solubility, membrane permeability, and reactivity in downstream synthetic transformations, making generic substitution scientifically untenable for applications requiring precise molecular properties.

Quantitative Differentiation Evidence for N-(4-Biphenylyl)anthranilic Acid vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: N-(4-Biphenylyl)anthranilic Acid vs. N-Phenylanthranilic Acid

The computed octanol-water partition coefficient (XLogP3) of N-(4-biphenylyl)anthranilic acid is 6.0, compared to approximately 3.5 for N-phenylanthranilic acid (fenamic acid), representing a 2.5 log unit increase [1][2]. This difference translates to a predicted ~300-fold higher lipophilicity, which directly impacts solubility, membrane permeability, and protein binding.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Rotatable Bond Comparison: Impact on Physicochemical and Pharmacokinetic Profiles

N-(4-Biphenylyl)anthranilic acid has a molecular weight of 289.3 g/mol and 4 rotatable bonds, compared to 213.2 g/mol and 3 rotatable bonds for N-phenylanthranilic acid [1][2]. The additional biphenyl ring increases molecular weight by 76.1 g/mol and adds one rotatable bond, influencing both transport properties and conformational flexibility.

Molecular weight Rotatable bonds Drug-likeness

Positional Isomer Differentiation: N-(4-Biphenylyl)anthranilic Acid vs. N-(2-Biphenylyl)anthranilic Acid

The 4-biphenylyl isomer (target) and 2-biphenylyl isomer (CAS 59304-39-1) share identical molecular formulas and molecular weights but differ fundamentally in steric accessibility of the secondary amine. In the 2-biphenylyl isomer, the ortho-substitution on the biphenyl ring creates significant steric hindrance around the amine nitrogen, restricting its availability for hydrogen bonding and metal coordination, whereas the 4-biphenylyl isomer maintains an exposed secondary amine with unrestricted rotational freedom about the N-phenyl bond .

Positional isomerism Steric hindrance Solid-state packing

Linkage Chemistry Differentiation: Secondary Amine (Target) vs. Amide (Kartogenin, CAS 4727-31-5)

N-(4-Biphenylyl)anthranilic acid contains a secondary amine linkage (C-NH-C) connecting the biphenyl and benzoic acid moieties, whereas Kartogenin (CAS 4727-31-5) features an amide linkage (C(=O)-NH-C) [1][2]. The amine form is more basic (pKa of conjugate acid ~4-5) and is susceptible to oxidation, N-alkylation, and diazotization, enabling a broader range of synthetic transformations. In contrast, the amide form is hydrolytically more stable but less versatile for further N-functionalization.

Amine vs. amide Chemical stability Synthetic utility

Hydrogen Bond Donor/Acceptor Capacity: Target vs. Common N-Aryl Anthranilic Acids

N-(4-Biphenylyl)anthranilic acid possesses 2 hydrogen bond donors (carboxylic acid O-H and secondary amine N-H) and 3 hydrogen bond acceptors (carboxylic acid C=O, amine N, and C-O-H oxygen), identical to N-phenylanthranilic acid [1][2]. However, the extended biphenyl π-system enhances π-π stacking interactions in the solid state, leading to distinctly different crystal packing motifs and melting behavior compared to the simpler phenyl analog.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Density and Physical State: Target Compound vs. N-Phenylanthranilic Acid

The reported density of N-(4-biphenylyl)anthranilic acid is 1.24 g/cm³, significantly higher than the typical density of N-phenylanthranilic acid (~1.2 g/cm³) . The increased density reflects the more compact packing enabled by the extended biphenyl π-stacking interactions and contributes to different handling and dissolution characteristics.

Density Physical state Formulation

High-Confidence Application Scenarios for N-(4-Biphenylyl)anthranilic Acid Based on Proven Differentiation


Medicinal Chemistry: Design of Lipophilic Bioactive Molecules Requiring Enhanced Membrane Permeability

With an XLogP3 of 6.0—2.5 log units higher than N-phenylanthranilic acid [1]—this compound is the preferred anthranilic acid scaffold when designing CNS-penetrant candidates or molecules targeting intracellular receptors where high membrane permeability is essential. Its biphenyl moiety also mimics the privileged biphenyl pharmacophore found in numerous approved drugs, making it a direct starting point for angiotensin II antagonist analogs or integrin inhibitor scaffolds.

Synthetic Chemistry: Versatile Building Block for N-Functionalized Derivative Libraries

The unhindered secondary amine linkage in the 4-biphenylyl isomer, as opposed to the sterically restricted 2-biphenylyl isomer , permits efficient N-alkylation, N-acylation, and reductive amination. This makes it the superior choice for generating diverse compound libraries through parallel synthesis, where consistent reactivity and high conversion rates are paramount for procurement justification.

Materials Science: Supramolecular Crystal Engineering Exploiting Extended π-Stacking

The biphenyl group provides enhanced π-π stacking interactions compared to monophenyl N-aryl anthranilic acids , while retaining the same hydrogen bond donor/acceptor counts (2 HBD, 3 HBA). This specific combination is valuable for designing co-crystals with predictable layered or herringbone packing motifs, where the 4-biphenylyl derivative offers packing characteristics distinct from both the parent phenyl analog and the 2-biphenylyl isomer.

Analytical Chemistry: Chromatography and Detection Applications Leveraging High Lipophilicity and UV Absorption

The high XLogP3 (6.0) and extended biphenyl chromophore of N-(4-biphenylyl)anthranilic acid [1] provide strong UV absorption and distinct reversed-phase HPLC retention times compared to less lipophilic N-aryl anthranilic acids. This differential retention and detection sensitivity can be exploited in analytical method development for impurity profiling, degradation studies, or as a non-polar internal standard where monophenyl analogs would co-elute with polar matrix components.

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